4-Piperidinemethanamine, 1-(3-chloro-4-fluorobenzoyl)-4-fluoro-N-((5-methyl-2-pyrimidinyl)methyl)-
説明
NLX-101, also known as F-15,599, is a novel compound that activates serotonin 5-HT1A receptors with exceptional selectivity, having over 1000-fold higher affinity for this target over other receptors. In addition, NLX-101 is a 'biased agonist' at 5-HT1A receptors, preferentially activating 5-HT1A receptors in those brain regions that control mood and cognition.
科学的研究の応用
Treatment of Depression
Scientific Field
Psychiatry and Neuropharmacology
Application Summary
F-15599 has been investigated for its potential as an antidepressant. It is a potent and selective 5-HT1A receptor full agonist, which means it binds to these receptors in the brain and stimulates them, potentially helping to balance certain chemicals and improve mood .
Methods of Application
The compound is typically administered orally in experimental models. The specific dosage and frequency would depend on the specifics of the study .
Results or Outcomes
Studies have suggested that F-15599 shows promise as an antidepressant. However, more research is needed to fully understand its effects and potential benefits .
Treatment of Schizophrenia
Application Summary
F-15599 has been studied for its potential use in treating schizophrenia. In cognitive tests in rodents, F-15599 attenuates memory deficits elicited by the NMDA receptor antagonist PCP, suggesting that it may improve cognitive function in disorders such as schizophrenia .
Methods of Application
In experimental models, F-15599 is typically administered via injection. The specific dosage and frequency would depend on the specifics of the study .
Results or Outcomes
Research has indicated that F-15599 may have potential in treating cognitive symptoms of schizophrenia. However, further studies are needed to confirm these findings and determine the most effective dosages and treatment protocols .
Treatment of Rett Syndrome
Scientific Field
Application Summary
F-15599 has been investigated for its potential use in treating Rett syndrome, a debilitating neurodevelopmental orphan disease. This condition is caused by mutations in the MeCP2 gene .
Results or Outcomes
Studies have shown that F-15599 reduces breathing irregularity and apneas observed in mice with mutations of the MeCP2 gene, suggesting potential benefits in treating symptoms of Rett syndrome .
Treatment of Anxiety Disorders
Application Summary
F-15599, as a selective 5-HT1A receptor agonist, has been studied for its potential use in treating anxiety disorders. The activation of 5-HT1A receptors can help regulate mood and anxiety .
Methods of Application
In experimental models, F-15599 is typically administered orally or via injection. The specific dosage and frequency would depend on the specifics of the study .
Results or Outcomes
While studies have suggested that F-15599 may have potential in treating anxiety disorders, more research is needed to confirm these findings and determine the most effective dosages and treatment protocols .
Treatment of Parkinson’s Disease
Scientific Field
Application Summary
F-15599 has been investigated for its potential use in treating Parkinson’s disease. It has been found to alleviate dyskinesia, a common side effect of Parkinson’s disease treatment, without impacting parkinsonism .
Results or Outcomes
Studies have shown that F-15599 may have potential in treating symptoms of Parkinson’s disease. However, further studies are needed to confirm these findings and determine the most effective dosages and treatment protocols .
Treatment of Alzheimer’s Disease
Scientific Field
Application Summary
While there isn’t direct research available on the use of F-15599 in Alzheimer’s disease treatment, its role as a 5-HT1A receptor agonist suggests potential utility. The 5-HT1A receptor is involved in cognitive functions, and its activation could potentially help improve cognitive deficits seen in Alzheimer’s disease .
Methods of Application
The methods of application for this potential use are not clearly defined yet and would depend on future research studies .
Results or Outcomes
The outcomes of using F-15599 for Alzheimer’s disease treatment are currently theoretical and based on its mechanism of action. More research is needed to explore this potential application .
Treatment of Epilepsy
Application Summary
While there isn’t direct research available on the use of F-15599 in epilepsy treatment, its role as a selective 5-HT1A receptor agonist suggests potential utility. The 5-HT1A receptor is involved in seizure suppression, and its activation could potentially help control seizures .
Results or Outcomes
The outcomes of using F-15599 for epilepsy treatment are currently theoretical and based on its mechanism of action. More research is needed to explore this potential application .
Treatment of Bipolar Disorder
Scientific Field
Application Summary
F-15599, as a selective 5-HT1A receptor agonist, has been studied for its potential use in treating bipolar disorder. The activation of 5-HT1A receptors can help regulate mood and may potentially help improve mood swings seen in bipolar disorder .
Results or Outcomes
While studies have suggested that F-15599 may have potential in treating bipolar disorder, more research is needed to confirm these findings and determine the most effective dosages and treatment protocols .
Treatment of Obsessive-Compulsive Disorder (OCD)
Application Summary
While there isn’t direct research available on the use of F-15599 in OCD treatment, its role as a selective 5-HT1A receptor agonist suggests potential utility. The 5-HT1A receptor is involved in anxiety and compulsive behaviors, and its activation could potentially help control symptoms of OCD .
Results or Outcomes
The outcomes of using F-15599 for OCD treatment are currently theoretical and based on its mechanism of action. More research is needed to explore this potential application .
特性
IUPAC Name |
(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClF2N4O/c1-13-9-24-17(25-10-13)11-23-12-19(22)4-6-26(7-5-19)18(27)14-2-3-16(21)15(20)8-14/h2-3,8-10,23H,4-7,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAXKNFGOFTGLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClF2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901029377 | |
Record name | (3-Chloro-4-fluorophenyl)[4-fluoro-4-({[(5-methyl-2-pyrimidinyl)methyl]amino}methyl)-1-piperidinyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901029377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidinemethanamine, 1-(3-chloro-4-fluorobenzoyl)-4-fluoro-N-((5-methyl-2-pyrimidinyl)methyl)- | |
CAS RN |
635323-95-4 | |
Record name | (3-Chloro-4-fluorophenyl)[4-fluoro-4-[[[(5-methyl-2-pyrimidinyl)methyl]amino]methyl]-1-piperidinyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=635323-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | F-15599 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635323954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | F-15599 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16936 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (3-Chloro-4-fluorophenyl)[4-fluoro-4-({[(5-methyl-2-pyrimidinyl)methyl]amino}methyl)-1-piperidinyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901029377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | F-15599 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83481Y1YCX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。